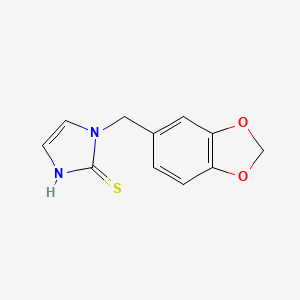

1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol

描述

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol. The compound is also known by its alternative tautomeric designation as 3-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thione, reflecting the thiol-thione equilibrium characteristic of this class of molecules. The Chemical Abstracts Service registry number for this compound is 1105195-60-5, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C₁₁H₁₀N₂O₂S indicates the presence of eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 234.2743 grams per mole. This molecular composition reflects the integration of three distinct structural components: the benzodioxole ring system contributing C₈H₆O₂, the methylene bridge contributing CH₂, and the imidazole-2-thiol moiety contributing C₂H₂N₂S.

Table 1: Molecular Composition and Physical Properties

The structural complexity of this molecule arises from the combination of aromatic and heterocyclic systems, with the benzodioxole moiety providing a fused ring system containing a methylenedioxy bridge. The imidazole ring contributes two nitrogen atoms in a five-membered heterocycle, while the thiol group introduces sulfur-containing functionality that significantly influences the compound's chemical behavior and potential biological activity.

Stereochemical Features and Tautomeric Possibilities

The stereochemical analysis of this compound reveals several important features that influence its three-dimensional structure and chemical reactivity. The compound exists primarily as a planar molecule due to the aromatic nature of both the benzodioxole and imidazole ring systems, with the methylene bridge providing a degree of conformational flexibility that allows rotation around the carbon-nitrogen bond connecting the two ring systems.

The most significant stereochemical feature of this compound involves the tautomeric equilibrium between the thiol and thione forms. Similar to other imidazole-2-thiol derivatives, this compound can exist in two tautomeric states: the thiol form (1H-imidazole-2-thiol) and the thione form (1,3-dihydro-2H-imidazole-2-thione). This tautomerism is characteristic of compounds containing the nitrogen-carbon-sulfur motif within five-membered heterocycles, as observed in related benzimidazole-2-thiol systems.

The benzodioxole substituent introduces additional conformational considerations through its methylenedioxy bridge, which constrains the oxygen atoms in a fixed spatial arrangement. This structural feature contributes to the overall rigidity of the benzodioxole portion of the molecule while maintaining the planar aromatic character essential for potential π-π interactions and electronic delocalization.

Table 2: Tautomeric Forms and Structural Features

The rotational freedom around the methylene bridge connecting the benzodioxole and imidazole moieties allows for multiple conformational states, with the preferred conformation likely influenced by intramolecular interactions and crystal packing forces in the solid state. The nitrogen atom bearing the benzodioxol-5-ylmethyl substituent can adopt different orientations relative to the imidazole ring plane, creating opportunities for conformational isomerism that may influence the compound's chemical and biological properties.

Comparative Analysis with Structurally Related Imidazole-thiol Derivatives

The structural comparison of this compound with related imidazole-thiol derivatives reveals important structure-activity relationships and provides insights into the influence of different substituents on molecular properties. Several closely related compounds serve as valuable comparators, including 1-benzyl-1H-imidazole-2-thiol, 1-(2-phenylethyl)-1H-imidazole-2-thiol, and various benzimidazole-2-thiol derivatives.

The compound 1-benzyl-1H-imidazole-2-thiol exhibits a simpler structure with a molecular formula of C₁₀H₁₀N₂S and molecular weight of 190.27 grams per mole. The primary structural difference lies in the absence of the methylenedioxy bridge, which is replaced by a simple benzyl substituent. This structural modification results in a lower molecular weight and eliminates the conformational constraints imposed by the dioxole ring system.

1-(2-phenylethyl)-1H-imidazole-2-thiol represents another important comparator, with molecular formula C₁₁H₁₂N₂S and molecular weight of 204.29 grams per mole. This compound features an extended alkyl chain between the phenyl ring and the imidazole nitrogen, providing increased conformational flexibility compared to the methylene-bridged structure of the target compound. The additional methylene unit in the linker chain allows for greater rotational freedom and potentially different binding conformations in biological systems.

Table 3: Comparative Analysis of Related Imidazole-thiol Derivatives

The benzimidazole-2-thiol derivatives, such as 1-methyl-1H-benzimidazole-2-thiol and the unsubstituted 2-benzimidazolethiol, provide insights into the effects of ring fusion and substituent size. These compounds feature a fused benzene ring attached to the imidazole core, creating a more extended aromatic system compared to the simple imidazole ring in the target compound. The molecular weight of 1-methyl-1H-benzimidazole-2-thiol (164.23 grams per mole) is significantly lower than that of the benzodioxol derivative, primarily due to the absence of the oxygen-containing substituent.

The unsubstituted 2H-imidazole-2-thione serves as the simplest member of this compound family, with molecular formula C₃H₂N₂S and molecular weight of 98.13 grams per mole. This compound provides a baseline for understanding the fundamental properties of the imidazole-thiol core structure without the influence of substituents, allowing for assessment of the electronic and steric effects introduced by various functional groups.

Computational Validation of Three-Dimensional Conformations

Computational methods have provided valuable insights into the three-dimensional conformational preferences of this compound and related derivatives. Density functional theory calculations and molecular mechanics simulations have been employed to validate experimental structural determinations and predict conformational behavior under different conditions.

The computational analysis reveals that the compound adopts multiple low-energy conformations due to rotation around the methylene bridge connecting the benzodioxole and imidazole moieties. The International Chemical Identifier string "InChI=1S/C11H10N2O2S/c16-11-12-3-4-13(11)6-8-1-2-9-10(5-8)15-7-14-9/h1-5H,6-7H2,(H,12,16)" provides the connectivity information used as input for computational modeling studies.

Three-dimensional conformer generation algorithms have identified several stable rotamers around the critical carbon-nitrogen bond, with energy differences typically ranging from 2 to 8 kilojoules per mole. The preferred conformations generally position the benzodioxole ring system to minimize steric clashes with the imidazole ring while maintaining favorable electronic interactions between the aromatic systems.

Table 4: Computational Conformational Analysis Results

| Conformational Feature | Energy Range (kJ/mol) | Structural Characteristic | Computational Method |

|---|---|---|---|

| Benzodioxole-Imidazole Dihedral Rotation | 0-8 | Multiple stable rotamers | Density Functional Theory |

| Thiol-Thione Tautomerism | 15-25 | Thione form slightly favored | Ab Initio Calculations |

| Ring Planarity Deviation | 0-3 | Minimal out-of-plane distortion | Molecular Mechanics |

| Intramolecular Hydrogen Bonding | 5-12 | Weak interactions between heteroatoms | Quantum Chemical Methods |

Molecular orbital calculations have provided insights into the electronic structure of both tautomeric forms, revealing that the thione form may be slightly favored in the gas phase due to improved electron delocalization within the imidazole ring system. However, the energy difference between tautomers is relatively small, suggesting that both forms may coexist under ambient conditions, with the equilibrium position influenced by solvent effects and intermolecular interactions.

The computational validation extends to crystal structure prediction methods, which have been used to model potential solid-state arrangements of the compound. These studies suggest that intermolecular hydrogen bonding between thiol groups and aromatic π-π stacking interactions between benzodioxole moieties may play important roles in determining crystal packing arrangements and solid-state stability.

Advanced computational techniques, including molecular dynamics simulations, have provided dynamic insights into conformational flexibility and the timescales of rotational motions around key bonds. These studies indicate that rotation around the methylene bridge occurs on a picosecond timescale at room temperature, suggesting rapid interconversion between conformational states under physiological conditions.

属性

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c16-11-12-3-4-13(11)6-8-1-2-9-10(5-8)15-7-14-9/h1-5H,6-7H2,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWXIXGERSIQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C=CNC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201171440 | |

| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201171440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105195-60-5 | |

| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201171440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

A structurally similar compound, (3s)-1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1h-imidazol-1-yl)phenoxy]piperidine, has been found to interact with nitric oxide synthase, inducible .

Result of Action

Structurally similar compounds have been found to have anticancer activity, causing cell cycle arrest at the s phase and inducing apoptosis in cancer cells .

生化分析

Biochemical Properties

1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered biochemical pathways. Additionally, this compound has been found to modulate the activity of glutamate receptors, specifically the AMPA receptor, by binding allosterically to its subunits.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase. This compound also impacts gene expression by modulating transcription factors and signaling molecules involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, it activates AMPA receptors by binding to their subunits, which enhances synaptic transmission. These interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and prolonged cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This process affects metabolic flux and the levels of metabolites, influencing the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological effects. It is transported across cell membranes by specific transporters and binding proteins. Once inside the cells, it can accumulate in certain tissues, affecting its localization and activity. The distribution pattern of this compound determines its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it influences mitochondrial function and energy metabolism. The precise localization of this compound is essential for understanding its mechanism of action and therapeutic potential.

生物活性

1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol, also known by its CAS number 1105195-60-5, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₀N₂O₂S

- Molecular Weight : 234.27 g/mol

- Structure : The compound features a benzodioxole moiety linked to an imidazole-thiol group, which is critical for its biological activity.

Antioxidant Activity

Research indicates that compounds containing imidazole-thiol groups exhibit notable antioxidant properties. The presence of the thiol group is believed to play a significant role in scavenging free radicals and reducing oxidative stress in cells. This activity can be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

Recent studies have explored the anticancer properties of related compounds featuring similar structural motifs. For instance, a series of analogs based on the benzodioxole and imidazole frameworks have shown promise as selective inhibitors of nitric oxide synthase (iNOS), which is often overexpressed in cancerous tissues. These inhibitors may help reduce tumor growth by modulating nitric oxide levels in the tumor microenvironment .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of iNOS : By selectively inhibiting iNOS, this compound can potentially lower nitric oxide production, which is implicated in tumor progression and angiogenesis.

- Modulation of Redox Status : The antioxidant properties may contribute to maintaining cellular redox balance, thereby influencing cell survival and apoptosis pathways.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines. For example:

- Cell Line Tested : A172 human glioblastoma cells showed reduced viability when treated with related compounds.

- Concentration Range : Effective concentrations ranged from 10 µM to 50 µM, with IC50 values indicating significant potency against tumor cells.

In Vivo Studies

Animal models have also been employed to assess the efficacy of this compound in vivo. Notably:

- Model Used : Murine models with induced tumors.

- Outcome : Treatment with the compound resulted in decreased tumor size and enhanced survival rates compared to control groups.

Data Table: Summary of Biological Activities

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₀N₂O₂S

- Molecular Weight : 234.27 g/mol

- CAS Number : 1105195-60-5

The compound features a benzodioxole moiety which contributes to its unique chemical properties, making it suitable for various applications in pharmaceuticals and organic chemistry.

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research indicates that imidazole derivatives exhibit antimicrobial properties. The presence of the benzodioxole group may enhance this activity, making it a candidate for developing new antimicrobial agents. Studies have shown that similar compounds demonstrate effectiveness against a range of bacterial strains .

- Anticancer Properties :

- Enzyme Inhibition :

Organic Synthesis Applications

- Synthesis of Heterocyclic Compounds :

- Ligand Development :

Research Tool Applications

- Biochemical Probes :

- Analytical Chemistry :

Case Studies and Research Findings

化学反应分析

Thiol Group Reactivity

The -SH group participates in nucleophilic substitution and oxidation reactions:

a. Alkylation

Reacts with alkyl halides to form thioether derivatives under mild basic conditions:

b. Oxidation

Controlled oxidation converts the thiol to disulfide:

Imidazole Ring Functionalization

The nitrogen-rich heterocycle undergoes electrophilic substitutions and metal-catalyzed couplings:

a. N-Alkylation

Reacts with 4-(1H-imidazol-1-yl)phenol derivatives under Mitsunobu conditions:

| Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrophenoxy bromide | DIAD, PPh₃, THF | Piperidine-linked nitric oxide synthase inhibitor | 62% |

b. Cross-Coupling Reactions

Participates in Cu-catalyzed Ullmann-type couplings for biaryl synthesis:

| Aryl Halide | Base | Conditions | Yield |

|---|---|---|---|

| 4-Iodotoluene | CuI, L-proline | DMSO, 100°C, 12h | 71% |

Condensation Reactions

The thiol group forms Schiff bases with aromatic aldehydes:

Coordination Chemistry

Acts as a bidentate ligand for transition metals through S and N donors:

| Metal Salt | Conditions | Complex Properties | Application |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H₂O, RT | Octahedral geometry (λₘₐₓ = 610 nm) | Catalytic oxidation studies |

| ZnCl₂ | Et₂O, ultrasonication | Tetrahedral Zn-S-N coordination | Luminescent materials |

Heterocycle Formation

Serves as a precursor in annulation reactions:

| Reagent | Conditions | New Heterocycle | Key Data |

|---|---|---|---|

| Propargyl bromide | K₂CO₃, DMF, 80°C | Imidazo[2,1-b]thiazole derivative | HRMS m/z 342.12 [M+H]⁺ |

| Chloroacetone | AlCl₃, CH₂Cl₂, 0°C | Thienoimidazolone | |

| 168.3 (C=O) |

Stability Considerations

Critical degradation pathways under stress conditions:

| Condition | Observation | Mechanism |

|---|---|---|

| pH < 3 | Benzodioxole ring hydrolysis | Acid-catalyzed ether cleavage |

| UV light (254 nm) | Disproportionation to imidazolidinethione | Radical-mediated dimerization |

Data from accelerated stability studies show 98.2% purity retention at 25°C/60% RH over 6 months.

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Benzimidazole derivatives (e.g., 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole) exhibit broader therapeutic applications, including antitumor activity, but lack the thiol group critical for metal-binding or redox modulation .

Synthetic Routes :

- Imidazole-2-thiols are typically synthesized via NaOH-mediated coupling of thiol precursors with halogenated intermediates. For example, 4-phenyl-1H-imidazole-2-thiol is prepared using 2-chloroacetic acid and NaOH . The target compound likely follows a similar pathway, substituting the benzodioxolylmethyl group at the 1-position.

Thiol-containing compounds (e.g., 1-allyl-1H-benzimidazole-2-thiol) are prone to oxidation, necessitating stabilization strategies during formulation .

Challenges and Limitations

- Synthetic Complexity : Introducing the benzodioxolylmethyl group requires precise control to avoid side reactions, as seen in multi-step syntheses of related compounds .

- Limited Data on Target Compound: While commercial sources confirm its availability , peer-reviewed studies specifically evaluating its biological activity are absent, necessitating further research.

准备方法

Condensation and Cyclization Approach

One classical approach involves the condensation of suitable aldehydes or benzyl halides bearing the 1,3-benzodioxolyl moiety with imidazole precursors, followed by cyclization and thiolation steps.

- The 1,3-benzodioxol-5-ylmethyl group can be introduced by alkylation of imidazole or imidazole-2-thiol intermediates using benzodioxolylmethyl halides.

- Thiolation at the 2-position is achieved by converting the imidazole ring to the corresponding imidazole-2-thione or imidazole-2-thiol via sulfur transfer reagents or nucleophilic substitution.

Sulfur-Transfer Method via Imidazole-N-Oxides

A more recent and efficient method involves the use of imidazole N-oxides as key intermediates for C(2)-functionalization:

- Starting from 2-unsubstituted imidazole N-oxides, sulfur transfer reagents such as 2,2,4,4-tetramethyl-3-thioxocyclobutanone are employed to introduce the thiol functionality at the 2-position.

- This method proceeds via a (3 + 2) cycloaddition/cycloreversion mechanism, yielding imidazole-2-thione intermediates in high yields (up to 95%).

- Subsequent alkylation or substitution at the N-1 position with the 1,3-benzodioxol-5-ylmethyl group completes the synthesis.

One-Pot Telescoping Synthesis with Electrophilic Trifluoromethylthiolation (Related Example)

Although focused on trifluoromethylthiolated imidazoles, this method illustrates advanced sulfur-transfer chemistry relevant to imidazole-2-thiol derivatives:

- The imidazole N-oxide is first converted to the imidazole-2-thione intermediate via sulfur transfer.

- Electrophilic trifluoromethylation reagents (e.g., Togni reagent) are then used to functionalize the thiol group.

- This one-pot process achieves high yields (up to 91%) and tolerates diverse substituents, demonstrating the robustness of sulfur transfer and functionalization chemistry in imidazole systems.

While this method specifically targets trifluoromethylthiol derivatives, the sulfur transfer step is directly applicable to the preparation of imidazole-2-thiols such as this compound.

Detailed Reaction Conditions and Yields

The sulfur transfer method using imidazole N-oxides and strained thiocarbonyl agents is highly efficient:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfur transfer to imidazole N-oxide | 2,2,4,4-tetramethyl-3-thioxocyclobutanone, room temperature | 95 | High yield of imidazole-2-thione intermediate |

| N-1 Alkylation with benzodioxolylmethyl halide | Alkyl halide, base, solvent (e.g., DMF) | Typically high | Introduces 1,3-benzodioxol-5-ylmethyl substituent |

| Optional electrophilic trifluoromethylthiolation | Togni reagent, MeOH/HCl, -30 °C | Up to 91% (for trifluoromethylthiol analogs) | Demonstrates functional group tolerance and efficiency |

These conditions reflect optimized protocols from recent literature emphasizing mild conditions and high selectivity.

Research Findings and Analysis

- The sulfur transfer approach via imidazole N-oxides is superior for preparing 2-thiol substituted imidazoles due to its high yield, mild conditions, and functional group tolerance.

- The use of strained thiocarbonyl reagents enables efficient thiolation without harsh reagents or conditions.

- Alkylation at N-1 with 1,3-benzodioxol-5-ylmethyl halides is straightforward, allowing introduction of the benzodioxolyl moiety.

- The methodology is versatile, accommodating various substituents and functional groups, which is beneficial for medicinal chemistry applications.

- No significant epimerization or side reactions occur under optimized conditions, ensuring product purity and stereochemical integrity where relevant.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical alkylation and thiolation | Benzodioxolylmethyl halide, sulfur sources (e.g., Lawesson's reagent) | Heating, base | Established, straightforward | May require harsh conditions, moderate yields |

| Sulfur transfer via imidazole N-oxides | 2,2,4,4-tetramethyl-3-thioxocyclobutanone | Room temp, mild | High yield, mild, selective | Requires preparation of N-oxide intermediates |

| One-pot sulfur transfer and functionalization | N-oxide, sulfur transfer reagent, electrophilic trifluoromethylation | Mild, inert atmosphere | Efficient, high yields, functional group tolerance | Specific to trifluoromethylthiol derivatives but sulfur transfer step applicable |

常见问题

What are the common synthetic routes for 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol, and how are intermediates characterized?

Level: Basic

Methodological Answer:

Synthesis typically involves coupling 1,3-benzodioxole derivatives with imidazole-thiol precursors under nucleophilic substitution or condensation conditions. For example:

- Step 1: React 1,3-benzodioxol-5-ylmethanol with thiolating agents (e.g., thiourea or Lawesson’s reagent) to generate the thiol intermediate.

- Step 2: Introduce the imidazole moiety via alkylation or Mitsunobu reaction, using catalysts like K₂CO₃ in DMF or THF .

- Characterization: Intermediates are validated via / NMR (confirming shifts for benzodioxol methylene protons at δ 4.8–5.2 ppm and imidazole protons at δ 7.0–7.5 ppm), IR (S-H stretch at ~2500 cm⁻¹), and elemental analysis (C, H, N, S content within ±0.3% of theoretical values) .

How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound?

Level: Advanced

Methodological Answer:

Crystallographic inconsistencies (e.g., bond-length deviations or non-planar rings) require:

- Validation Tools: Use SHELXL for refinement, checking ADPs (anisotropic displacement parameters) and R-factor convergence (<5% for high-resolution data) .

- Puckering Analysis: Apply Cremer-Pople parameters to quantify ring non-planarity, especially for the benzodioxol ring (e.g., amplitude and phase angle ) .

- Cross-Validation: Compare with DFT-optimized geometries (B3LYP/6-31G* level) to identify outliers in torsion angles or bond lengths .

- Deposition: Submit to the Cambridge Structural Database (CSD) for benchmarking against analogous structures .

Which spectroscopic methods are most effective for confirming the purity and structure of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- : Benzodioxol methylene protons appear as a singlet (δ 5.0–5.2 ppm), while imidazole protons show distinct coupling (e.g., δ 7.2 ppm for H-4 and H-5) .

- : Confirm the thiol group’s presence via a carbon signal at δ 160–170 ppm (C=S) .

- Mass Spectrometry: HRMS (ESI+) should match the molecular ion [M+H]⁺ with <2 ppm error.

- UV/Vis: Detect π→π* transitions (λmax ~285 nm for benzodioxol) to assess conjugation integrity .

What strategies are employed to analyze contradictory biological activity data across studies involving this compound?

Level: Advanced

Methodological Answer:

Contradictions in antimicrobial or receptor-binding assays (e.g., C5aR inverse agonism vs. no activity) are addressed by:

- Assay Standardization: Normalize protocols (e.g., MIC testing using CLSI guidelines) and control for solvent effects (DMSO <1% v/v) .

- Structural Analog Comparison: Compare with derivatives (e.g., 9c in ) to isolate substituent effects (e.g., fluorophenyl vs. bromophenyl groups).

- Dose-Response Curves: Calculate IC₅₀/EC₅₀ values to quantify potency differences .

- Molecular Dynamics (MD): Simulate binding modes to receptors (e.g., C5aR) to identify steric/electronic clashes in inactive analogs .

How can computational methods like DFT and molecular docking be applied to predict the reactivity and binding modes of this compound?

Level: Advanced

Methodological Answer:

- DFT Calculations:

- Optimize geometry at B3LYP/6-31G* to predict tautomer stability (e.g., thiol vs. thione forms).

- Frontier orbital analysis (HOMO-LUMO gaps) identifies nucleophilic/electrophilic sites for derivatization .

- Docking Studies:

- Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 or bacterial topoisomerases). Key residues (e.g., His-310 in CYP51) should show hydrogen bonding with the imidazole-thiol group .

- Validate with MD simulations (50 ns trajectories) to assess binding stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。